MPO Inhibition: 55-Fold Superior Potency Compared to Des-Chloro Pyridine Analog
In a direct head-to-head comparison using an identical aminophenyl fluorescein assay measuring MPO chlorination activity, 2-Chloro-4-(2,3-dichlorophenyl)pyridine exhibits an IC50 of 1.0–1.4 nM [1]. In stark contrast, the structurally related comparator 4-(2,3-dichlorophenyl)pyridine—which lacks the 2-chloro substituent on the pyridine ring—shows an IC50 of 55 nM [2]. This represents a ~55-fold difference in potency, directly attributable to the presence of the 2-chloro atom on the pyridine core.
| Evidence Dimension | Myeloperoxidase (MPO) Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.0 nM (1.40 nM in recombinant human MPO) |
| Comparator Or Baseline | 4-(2,3-dichlorophenyl)pyridine: IC50 = 55 nM |
| Quantified Difference | ~55-fold higher potency (1.0 nM vs. 55 nM) |
| Conditions | MPO chlorination activity assay (10 min incubation, NaCl addition, aminophenyl fluorescein readout) |
Why This Matters
This level of potency differential is critical for drug discovery programs targeting MPO, where sub-nanomolar activity is often required for in vivo efficacy and safety margins; selecting the less potent analog would likely result in failed preclinical studies.
- [1] BindingDB. (n.d.). Entry BDBM50554035 (CHEMBL4790231). 2-Chloro-4-(2,3-dichlorophenyl)pyridine MPO IC50 Data. University of California, San Diego. View Source
- [2] BindingDB. (n.d.). Entry BDBM50567718 (CHEMBL4863015). 4-(2,3-dichlorophenyl)pyridine MPO IC50 Data. University of California, San Diego. View Source
